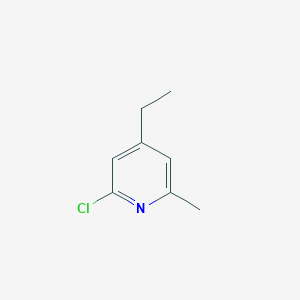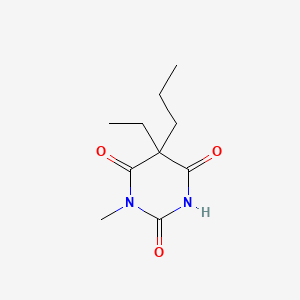
5-Ethyl-1-methyl-5-propylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-methyl-5-propylbarbituric acid: is a barbiturate derivative, known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethyl-1-methyl-5-propylbarbituric acid typically involves the following steps:
Bromination: Diethyl ethylmalonate is brominated to form a brominated intermediate.
Alkylation: The brominated intermediate undergoes alkylation to introduce the propyl group.
Cyclization, Acidification, and Purification: The alkylated intermediate is cyclized to form the barbituric acid ring, followed by acidification and purification to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be efficient, with a short production cycle, low energy consumption, and minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized barbituric acid derivatives, while reduction may produce reduced barbituric acid forms .
Applications De Recherche Scientifique
Chemistry: 5-Ethyl-1-methyl-5-propylbarbituric acid is used as a reference compound in chemical research to study the properties and reactions of barbiturates.
Biology: In biological research, the compound is used to investigate the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: Medically, this compound has been studied for its potential use as a sedative and hypnotic agent. It is also used in the development of new barbiturate-based drugs.
Industry: In the industrial sector, the compound is used in the synthesis of other barbiturate derivatives and as a standard for quality control in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and hypnotic effects .
Comparaison Avec Des Composés Similaires
Phenobarbital: Another barbiturate with similar sedative properties but a different chemical structure.
Pentobarbital: Known for its use in anesthesia and euthanasia, with a slightly different side chain structure.
Secobarbital: Used as a short-acting barbiturate for insomnia and preoperative sedation.
Uniqueness: 5-Ethyl-1-methyl-5-propylbarbituric acid is unique due to its specific side chain configuration, which influences its pharmacokinetic properties and potency compared to other barbiturates .
Propriétés
Numéro CAS |
56344-90-2 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |
Clé InChI |
IHVGYHBDBNNGHB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)NC(=O)N(C1=O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


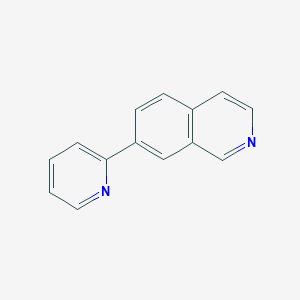
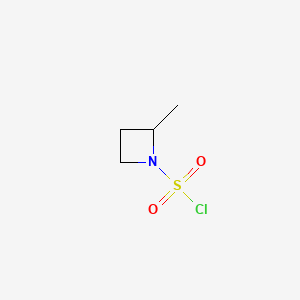

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
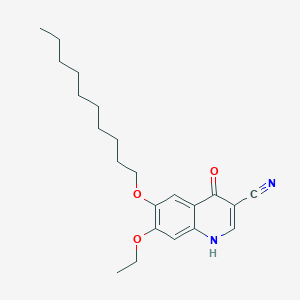

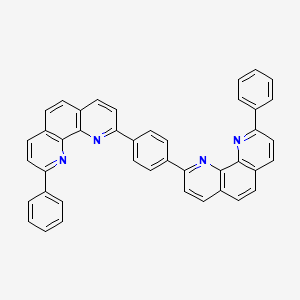
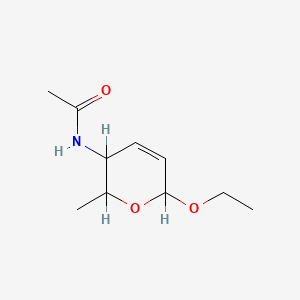
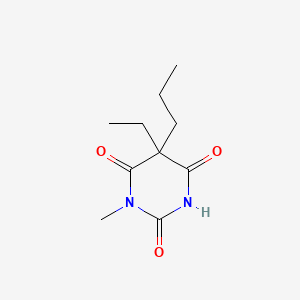
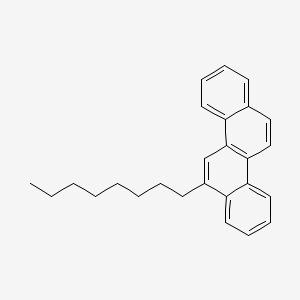
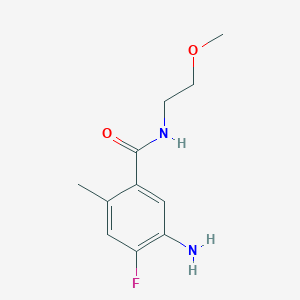
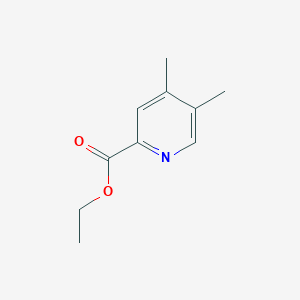
methanone](/img/structure/B13936628.png)
